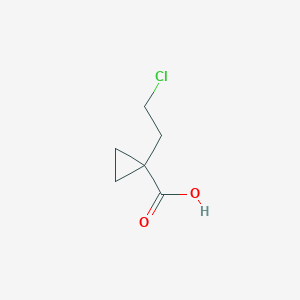

1-(2-Chloroethyl)cyclopropane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Chloroethyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C6H9ClO2 . It is a white solid and is used in various scientific applications .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C6H9ClO2/c7-4-3-6(1-2-6)5(8)9/h1-4H2,(H,8,9) . The exact mass of the molecule is 148.029114 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 148.59 . It has a density of 1.3±0.1 g/cm3 and a boiling point of 261.7±13.0 °C at 760 mmHg . The compound is a white solid .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research on cyclopropane derivatives, including compounds similar to 1-(2-Chloroethyl)cyclopropane-1-carboxylic acid, has focused on their synthesis and structural analysis. One study detailed the synthesis and X-ray study of novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid, highlighting the unique Z-configuration of the cyclopropane rings and their perpendicular disposition to attached atoms, offering insights into the structural characteristics of cyclopropane compounds (Cetina et al., 2004).

Biological Activity

The biological diversity and activity of cyclopropane-containing natural products have been extensively studied. Cyclopropane moieties, including those structurally related to this compound, exhibit a wide range of biological activities such as antifungal, antimicrobial, antiviral, and antitumoral properties. This research underscores the potential of cyclopropane derivatives in developing new therapeutic agents (Coleman & Hudson, 2016).

Chemical Synthesis and Reactions

The synthetic versatility of cyclopropane derivatives has been explored through various chemical reactions. For instance, lithiated chloroalkyloxazolines have been used to synthesize heterosubstituted cyclopropanes, showcasing the potential for creating chiral nonracemic cyclopropanes, which are valuable in medicinal chemistry (Rocchetti et al., 2003). Another study demonstrated the transformation of carboxylic acid esters into allyl halides through cyclopropyl sulfonates, further emphasizing the chemical utility of cyclopropane rings in synthetic applications (Matyushenkov & Kulinkovich, 2006).

Applications in Organic Synthesis

The Kulinkovich cyclopropanation of carboxylic acid derivatives is a notable reaction that utilizes cyclopropanes as building blocks in organic synthesis. This method allows for the efficient formation of cyclopropanols and other heteroatom-substituted cyclopropanes, highlighting the importance of cyclopropane derivatives in constructing complex molecular architectures ([Cha & Kulinkovich, 2012](https://consensus.app/papers/kulinkovich-cyclopropanation-carboxylic-acid-cha/3e3bbf1a3a935e10b8fcee66efae1f6a/?utm_source=chatgpt)).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

1-(2-chloroethyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2/c7-4-3-6(1-2-6)5(8)9/h1-4H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKXOYGRDLQEST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CCCl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[2-(3-chlorophenoxy)propyl]propanamide](/img/structure/B2611893.png)

![1-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2611895.png)

![5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2611896.png)

![2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-thiophen-2-ylpyridin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2611902.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2611906.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-1,2-dihydroacenaphthylene-5-carboxamide;hydrochloride](/img/structure/B2611908.png)